BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to (S)-3-
Thienylglycine: Structure, Properties, and
Applications

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (S)-3-Thienylglycine

Cat. No.: B2661540

(S)-3-Thienylglycine is a non-proteinogenic amino acid that has garnered significant interest
within the scientific community, particularly for its applications in pharmaceutical research and
drug development. Its unique structural features, conferred by the thiophene ring, make it a
valuable chiral building block for the synthesis of novel therapeutic agents and specialized
peptides. This technical guide provides a comprehensive overview of the chemical structure,
physicochemical properties, synthesis, and key applications of (S)-3-Thienylglycine for
researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identification

(S)-3-Thienylglycine, systematically named (S)-2-amino-2-(thiophen-3-yl)acetic acid, is an
analog of phenylglycine where the phenyl group is replaced by a thiophene ring at the 3-
position. The presence of the sulfur-containing aromatic heterocycle and the chiral center at the
alpha-carbon are key to its chemical reactivity and biological activity.

Chemical Structure:

Table 1: Chemical Identifiers for (S)-3-Thienylglycine
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Identifier Value Reference

(S)-2-amino-2-(thiophen-3-

UPAC Name yl)acetic acid

CAS Number 1194-87-2 [1][2]13]
Molecular Formula CeH7NO2S [1112][3]
Molecular Weight 157.19 g/mol [11121[3]

L-2-(3-Thienyl)glycine, H-L-2-
Synonyms ) ) [1][2]
(3-Thienyl)glycine

MDL Number MFCD00079617 [1]121[3]

PubChem CID 102577 [1]

Physicochemical and Spectroscopic Properties

The physicochemical properties of (S)-3-Thienylglycine and its commonly used protected
derivatives are crucial for its application in synthesis and for understanding its behavior in
biological systems.

Table 2: Physicochemical Properties of (S)-3-Thienylglycine and Derivatives
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(S)-3- Boc-(S)-3- Fmoc-(S)-3-
Property . . . . . .
Thienylglycine Thienylglycine Thienylglycine
White to off-white ) White to off-white
Appearance ] White powder
powder/solid powder
Melting Point 218-221 °C 118 - 124 °C 186 - 192 °C (Lit.)
Sparingly soluble in
Solubility baringy
water
_ . N [a]D25 = +110 +2° [a]D20 = +60 £1° (c=1
Optical Rotation Not specified ] ]
(c=1 in MeOH) in DMF)
Purity > 98% >99% (HPLC) >97% (HPLC)

Room temperature,
Storage ) 0-8°C 0-8°C
inert atmosphere

Reference [1112] [4] [5]

Synthesis and Experimental Protocols

The enantioselective synthesis of a-amino acids like (S)-3-Thienylglycine is a critical
challenge in organic chemistry. Several strategies have been developed, with the Asymmetric
Strecker Synthesis being a prominent and adaptable method. Chemoenzymatic methods,
which combine chemical synthesis with enzymatic resolution, also offer an efficient route to
high enantiopurity.

Representative Experimental Protocol: Asymmetric
Strecker Synthesis

This protocol is a representative example based on the Strecker synthesis, a well-established
method for a-amino acid production.[6] The synthesis of (S)-3-Thienylglycine would start from
3-thiophenecarboxaldehyde.

Step 1: Formation of the a-aminonitrile

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/11348174/
https://www.researchgate.net/publication/11989698_Asymmetric_Strecker_Synthesis_of_-Amino_Acids_via_a_Crystallization-Induced_Asymmetric_Transformation_Using_R_-Phenylglycine_Amide_as_Chiral_Auxiliary
https://d-nb.info/1298376599/34
https://www.researchgate.net/publication/372213614_Chemoenzymatic_Synthesis_of_Enantiopure_Amino_Alcohols_from_Simple_Methyl_Ketones
https://www.benchchem.com/product/b2661540?utm_src=pdf-body
https://www.organic-chemistry.org/namedreactions/strecker-synthesis.shtm
https://www.benchchem.com/product/b2661540?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2661540?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

To a stirred solution of 3-thiophenecarboxaldehyde (1 equivalent) in a suitable solvent (e.qg.,
methanol), add a chiral amine auxiliary, such as (R)-phenylglycine amide (1 equivalent).[7]

Add a source of cyanide, such as sodium cyanide (NaCN, 1.05 equivalents), and an acid,
like acetic acid (1.05 equivalents), to the mixture at room temperature.[7]

The reaction mixture is stirred, and the temperature may be adjusted to facilitate the
diastereoselective formation of the a-aminonitrile. The progress of the reaction is monitored
by a suitable analytical technique (e.g., TLC or HPLC).

A crystallization-induced asymmetric transformation can be employed, where one
diastereomer preferentially crystallizes from the solution, driving the equilibrium towards the
desired product.[7]

The precipitated solid is isolated by filtration, washed, and dried to yield the
diastereomerically pure a-aminonitrile.

Step 2: Hydrolysis of the Nitrile and Removal of the Chiral Auxiliary

The purified a-aminonitrile is subjected to acidic hydrolysis (e.g., using 6M HCI) at elevated
temperatures to convert the nitrile group to a carboxylic acid.

This step also cleaves the chiral auxiliary, which can often be recovered and recycled.

Following hydrolysis, the reaction mixture is cooled, and the product is isolated. This may
involve neutralization to the isoelectric point of the amino acid to induce precipitation.

The crude (S)-3-Thienylglycine is then purified by recrystallization from a suitable solvent
system (e.g., water/ethanol) to yield the final product with high enantiomeric purity.

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://files.core.ac.uk/download/pdf/148289384.pdf
https://files.core.ac.uk/download/pdf/148289384.pdf
https://files.core.ac.uk/download/pdf/148289384.pdf
https://www.benchchem.com/product/b2661540?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2661540?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Asymmetric Strecker Synthesis Workflow
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Asymmetric Strecker Synthesis Workflow

Applications in Research and Drug Development

(S)-3-Thienylglycine is a versatile building block with significant applications in medicinal
chemistry and peptide science.
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Peptide Synthesis

The incorporation of unnatural amino acids like (S)-3-Thienylglycine into peptide chains can
confer novel properties, such as increased resistance to enzymatic degradation, enhanced
receptor binding affinity, and unique conformational constraints.[1] It is used in solid-phase
peptide synthesis (SPPS), typically with its amino group protected by Fmoc (9-
fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) groups.[4][5]
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Solid-Phase Peptide Synthesis (SPPS) Workflow
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Solid-Phase Peptide Synthesis Workflow
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Neuropharmacology and Receptor Targeting

(S)-3-Thienylglycine and its derivatives are explored for their potential to interact with targets
in the central nervous system.[1] As an amino acid analog, it can be used to probe
neurotransmitter systems, such as glycine and glutamate receptors. Glycine itself is a
mandatory co-agonist at N-methyl-D-aspartate (NMDA) receptors, and molecules that interact
with the glycine binding site can modulate receptor activity.[8][9] The development of agonists,
partial agonists, or antagonists for the NMDA receptor glycine site is an active area of research

for treating neurological and psychiatric disorders.[1]

NMDA Receptor Modulation by Glycine Site Ligands
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NMDA Receptor Modulation by Glycine Site Ligands

Conclusion

(S)-3-Thienylglycine stands out as a hon-canonical amino acid with significant potential in the
development of new pharmaceuticals and research tools. Its unique thiophene moiety provides
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a scaffold for creating molecules with tailored biological activities. The availability of robust
synthetic methods allows for its incorporation into complex peptides and small molecules,
paving the way for further exploration of its therapeutic potential, particularly in the realm of
neuropharmacology. This guide serves as a foundational resource for scientists and
researchers looking to leverage the unique properties of (S)-3-Thienylglycine in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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